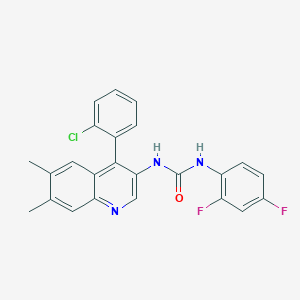

TMP-153

Vue d'ensemble

Description

TMP 153, également connu sous le nom de N-[4-(2-chlorophényl)-6,7-diméthyl-3-quinoléyl]-N’-(2,4-difluorophényl)urée, est un inhibiteur puissant et sélectif de l'acyl-CoA : cholestérol acyltransférase (ACAT). Cette enzyme joue un rôle crucial dans le métabolisme du cholestérol en catalysant l'estérification du cholestérol avec les acides gras. TMP 153 a été montré pour inhiber l'absorption du cholestérol et abaisser les niveaux de cholestérol plasmatique dans divers modèles animaux, ce qui en fait un composé prometteur pour le traitement de l'hypercholestérolémie et de l'athérosclérose .

Applications De Recherche Scientifique

TMP 153 has a wide range of scientific research applications, including:

Chemistry: TMP 153 is used as a tool compound to study the inhibition of acyl-CoA:cholesterol acyltransferase and its effects on cholesterol metabolism.

Biology: The compound is used to investigate the role of cholesterol esterification in cellular processes and disease states.

Medicine: TMP 153 is being explored as a potential therapeutic agent for the treatment of hypercholesterolemia and atherosclerosis.

Mécanisme D'action

TMP-153, also known as N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N’-(2,4-difluorophenyl)urea, 1-[4-(2-chlorophenyl)-6,7-dimethylquinolin-3-yl]-3-(2,4-difluorophenyl)urea, or CDQDU, is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) .

Target of Action

The primary target of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT) . ACAT is an enzyme that catalyzes the esterification of excess cellular cholesterol with fatty acids . It plays a crucial role in intestinal cholesterol absorption, hepatic lipoprotein secretion, and cholesterol accumulation in vascular tissues .

Mode of Action

This compound interacts with ACAT by inhibiting its activity . It does this by binding to the enzyme and preventing it from catalyzing the esterification of cholesterol . This inhibition occurs in a dose-dependent manner, with IC50 values of 5-10 nM in various animals .

Biochemical Pathways

This compound affects the cholesterol metabolism pathway . By inhibiting ACAT, this compound reduces the esterification of cholesterol, thereby decreasing the absorption of cholesterol in the intestines and the secretion of lipoproteins in the liver . This leads to a reduction in cholesterol accumulation in vascular tissues .

Pharmacokinetics

It has been observed that this compound dose-dependently reduces plasma total and low-density lipoprotein (ldl) cholesterol without affecting high-density lipoprotein (hdl) cholesterol in hamsters . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of ACAT by this compound leads to a reduction in plasma total and LDL cholesterol . This is because the inhibition of ACAT reduces the esterification of cholesterol, leading to decreased cholesterol absorption and lipoprotein secretion . As a result, there is less cholesterol accumulation in the body, particularly in vascular tissues .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de TMP 153 implique plusieurs étapes clés, commençant par la préparation du noyau quinoléine. Le dérivé quinoléine est ensuite fonctionnalisé avec des groupes chlorophényle et difluorophényle par le biais d'une série de réactions de substitution. La dernière étape implique la formation de la liaison urée entre les groupes quinoléine et difluorophényle .

Méthodes de production industrielle

La production industrielle de TMP 153 implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie pour isoler le produit final. Le composé est ensuite soumis à des mesures rigoureuses de contrôle de la qualité pour garantir sa pertinence pour la recherche et les applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions

TMP 153 subit plusieurs types de réactions chimiques, notamment :

Oxydation : TMP 153 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits, qui peuvent avoir des activités biologiques différentes.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants ou de nucléophiles dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de TMP 153. Ces dérivés peuvent présenter des activités biologiques différentes et sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

TMP 153 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : TMP 153 est utilisé comme un composé outil pour étudier l'inhibition de l'acyl-CoA : cholestérol acyltransférase et ses effets sur le métabolisme du cholestérol.

Biologie : Le composé est utilisé pour étudier le rôle de l'estérification du cholestérol dans les processus cellulaires et les états pathologiques.

Médecine : TMP 153 est étudié comme un agent thérapeutique potentiel pour le traitement de l'hypercholestérolémie et de l'athérosclérose.

Mécanisme d'action

TMP 153 exerce ses effets en inhibant l'activité de l'acyl-CoA : cholestérol acyltransférase (ACAT). Cette enzyme est responsable de l'estérification du cholestérol avec les acides gras, une étape clé du métabolisme du cholestérol. En inhibant l'ACAT, TMP 153 réduit la formation d'esters de cholestérol, ce qui entraîne une diminution de l'absorption du cholestérol et une baisse des niveaux de cholestérol plasmatique. Le composé a été montré pour inhiber l'activité de l'ACAT à la fois dans l'intestin et le foie, ce qui le rend efficace pour réduire les niveaux de cholestérol dans divers modèles animaux .

Comparaison Avec Des Composés Similaires

Composés similaires

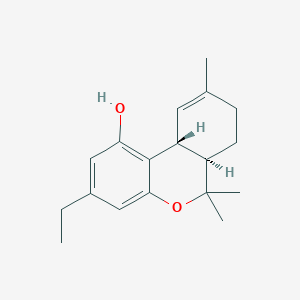

Avasimibe : Un autre inhibiteur de l'ACAT avec des effets hypolipidémiants similaires.

Rimonabant : Un composé qui cible également le métabolisme du cholestérol mais par un mécanisme différent.

Xanthohumol : Un composé naturel ayant une activité inhibitrice de l'ACAT.

Unicité de TMP 153

TMP 153 est unique par sa forte puissance et sa sélectivité pour l'inhibition de l'ACAT. Il a une valeur IC50 de 5 à 10 nM pour l'ACAT intestinal et hépatique, ce qui en fait l'un des inhibiteurs de l'ACAT les plus puissants disponibles. De plus, TMP 153 a montré des effets hypocholestérolémiants significatifs dans divers modèles animaux, soulignant son potentiel comme agent thérapeutique pour le traitement de l'hypercholestérolémie et de l'athérosclérose .

Propriétés

IUPAC Name |

1-[4-(2-chlorophenyl)-6,7-dimethylquinolin-3-yl]-3-(2,4-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClF2N3O/c1-13-9-17-21(10-14(13)2)28-12-22(23(17)16-5-3-4-6-18(16)25)30-24(31)29-20-8-7-15(26)11-19(20)27/h3-12H,1-2H3,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKNNBNIAHVVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1C)NC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155987 | |

| Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128831-46-9 | |

| Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128831469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

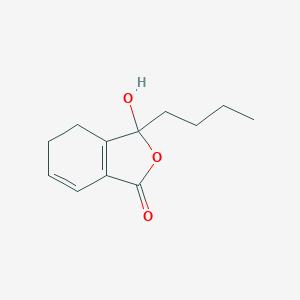

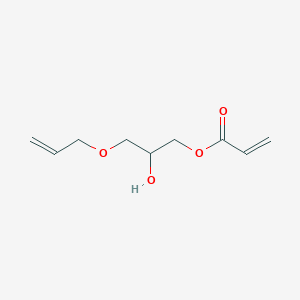

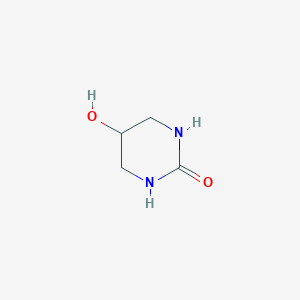

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TMP-153 and how does it impact Hepatitis C Virus (HCV)?

A1: this compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), specifically targeting both ACAT1 and ACAT2 enzymes [, , ]. These enzymes are responsible for converting free cholesterol into cholesteryl esters (CEs). HCV infection leads to cholesterol accumulation in liver cells, and this excess cholesterol is utilized in the production of infectious HCV particles []. Research has shown that this compound significantly reduces the production of infectious HCV particles by inhibiting CE synthesis, a crucial component of HCV lipoviral particles []. While this compound effectively reduces HCV infectivity, it does not directly interfere with viral RNA replication [].

Q2: How does the inhibition of CE synthesis by this compound affect HCV particles?

A2: Inhibiting CE synthesis with this compound leads to a noticeable increase in the density of HCV lipoviral particles []. This observation suggests that CEs play a vital role in the lipidation of HCV particles, and their depletion due to this compound treatment results in less buoyant, denser particles. This alteration in density and lipid composition likely contributes to the reduced infectivity of HCV in the presence of this compound [].

Q3: Besides its effects on HCV, has this compound been studied in other contexts?

A3: Yes, research indicates that this compound can lower plasma cholesterol levels in animal models like rats and hamsters [, ]. While the specific mechanisms were not fully elucidated in the provided abstracts, the findings suggest that this compound's ACAT inhibitory activity might have broader implications for cholesterol regulation and potentially impact cholesterol absorption and metabolism [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)